3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine

描述

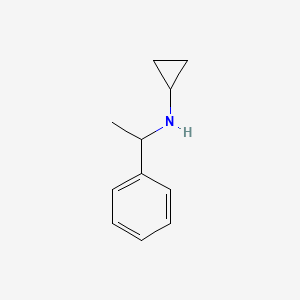

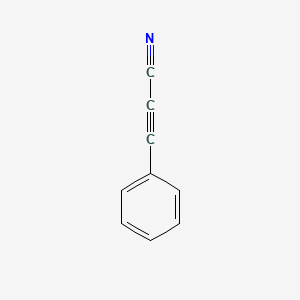

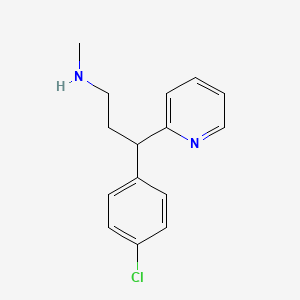

3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C15H17ClN2 and its molecular weight is 260.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-Desmethylchlorpheniramine, also known as 3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine or monodesmethylchlorpheniramine, primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and is involved in the inflammatory response .

Mode of Action

N-Desmethylchlorpheniramine acts as an antagonist at the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, which is released during allergic reactions . This blockade leads to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

It is known that histamine h1 receptor antagonists like n-desmethylchlorpheniramine can affect various biochemical pathways involved in allergic reactions and inflammation .

Pharmacokinetics

It is known that the compound is a metabolite of chlorpheniramine , which suggests that it may share similar pharmacokinetic properties.

Result of Action

The primary result of N-Desmethylchlorpheniramine’s action is the relief of symptoms associated with allergic reactions , such as rhinitis, urticaria, and other allergy symptoms . By blocking the action of histamine at the H1 receptor, it can reduce inflammation and other allergic responses .

生化分析

Biochemical Properties

3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine plays a crucial role in biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as an alkylamine antihistamine, interacting with histamine receptors, particularly the H1 receptor . This interaction helps in preventing allergic reactions such as rhinitis and urticaria. The compound’s ability to block the H1 receptor is a key aspect of its biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the H1 receptor can alter intracellular signaling pathways, leading to changes in gene expression and metabolic activities . These effects are crucial in understanding how the compound can be used to manage allergic conditions and other related disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the H1 receptor, inhibiting its activity and preventing the histamine-induced allergic response . This inhibition is achieved through competitive binding, where the compound competes with histamine for the receptor binding site. Additionally, the compound’s interaction with other biomolecules can lead to changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, affecting its efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell signaling and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively blocks the H1 receptor, preventing allergic reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is essential for optimizing the compound’s use in clinical and research settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported across cell membranes through specific transporters and binding proteins . Its distribution within tissues can affect its localization and accumulation, influencing its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

属性

IUPAC Name |

3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12/h2-8,10,14,17H,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICFCNIVUDNZSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942803 | |

| Record name | 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20619-12-9 | |

| Record name | Monodesmethylchlorpheniramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20619-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylchlorpheniramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONODESMETHYLCHLORPHENIRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D64JQ680A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of monodesmethylchlorpheniramine in drug metabolism?

A1: Monodesmethylchlorpheniramine is a primary metabolite of chlorpheniramine, formed through N-demethylation primarily by cytochrome P450 (CYP) enzymes, particularly the CYP2C11 isozyme in rats [, , , ]. Understanding the formation and characteristics of metabolites like monodesmethylchlorpheniramine is crucial for comprehending the overall pharmacokinetic profile of chlorpheniramine and potential inter-individual variability in drug response.

Q2: How does liver injury affect the formation of monodesmethylchlorpheniramine?

A2: Research using a rat model of carbon tetrachloride-induced liver injury demonstrated a significant decrease in the formation of monodesmethylchlorpheniramine []. This decrease was attributed to reduced activity of the CYP2C11 isozyme, highlighting the crucial role of this enzyme in chlorpheniramine metabolism and the potential impact of liver health on drug metabolism.

Q3: Is there a difference in how the two enantiomers of chlorpheniramine are metabolized to monodesmethylchlorpheniramine?

A3: Studies have shown that the N-demethylation of chlorpheniramine to monodesmethylchlorpheniramine exhibits stereoselectivity, meaning the two enantiomers (S-(+)-chlorpheniramine and R-(-)-chlorpheniramine) are metabolized at different rates [, , ]. This difference is particularly pronounced in male rats, where the S-(+)-enantiomer is metabolized faster, indicating potential sex-based variations in drug metabolism.

Q4: What analytical techniques are employed to study monodesmethylchlorpheniramine?

A4: High-performance liquid chromatography (HPLC) coupled with chiral stationary phases is a key technique used to separate and quantify both chlorpheniramine and its metabolites, including monodesmethylchlorpheniramine [, , ]. This method allows researchers to track the formation and concentration of individual enantiomers, providing valuable insights into the stereoselective metabolism of chlorpheniramine.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ETHYL 5-AMINO-3-(2-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE](/img/structure/B1195698.png)

![5-[(3-Ethoxycarbonyl-4-thiophen-2-yl-2-thiophenyl)amino]-5-oxopentanoic acid](/img/structure/B1195700.png)

![1-(4-methylphenyl)spiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1195706.png)